3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine
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Overview
Description
3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C8H6BrFN2. It is part of the imidazo[1,2-A]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the imidazo[1,2-A]pyridine scaffold, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The direct functionalization of imidazo[1,2-a]pyridines, a class to which this compound belongs, is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Action Environment
It is generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Preparation Methods
The synthesis of 3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 2-methylimidazo[1,2-A]pyridine, followed by selective bromination and fluorination . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation processes under controlled conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other transition metal catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions are typically more complex imidazo[1,2-A]pyridine derivatives with enhanced properties for specific applications .
Scientific Research Applications
3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-A]pyridine: Lacks the bromine and fluorine substituents, resulting in different chemical properties and reactivity.
3-Bromo-2-methylimidazo[1,2-A]pyridine: Similar structure but without the fluorine atom, affecting its biological activity and applications.
6-Fluoro-2-methylimidazo[1,2-A]pyridine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and make it suitable for a wide range of applications .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMXNCTYBBEBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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